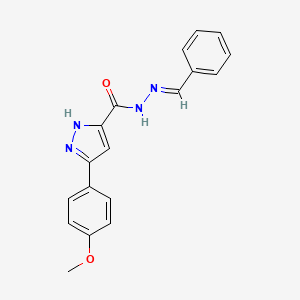
Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)-: is an organic compound with the molecular formula C12H10ClN3O. It is a derivative of benzamide, featuring an amino group at the 4-position and a chloro-substituted pyridinyl group at the N-position. This compound is of interest in various fields due to its unique chemical structure and properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)- typically involves the reaction of 4-aminobenzamide with 5-chloro-2-pyridinecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions:
Oxidation: Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted pyridinyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted pyridinyl derivatives
科学的研究の応用
Chemistry: Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)- is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential interactions with various enzymes and receptors, making it a candidate for drug discovery and development .
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets, such as enzymes involved in disease pathways .
Industry: In the industrial sector, Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)- is used in the synthesis of advanced materials and specialty chemicals .
作用機序
The mechanism of action of Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
類似化合物との比較
- 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
- 4-amino-5-chloro-N-(2-(ethylamino)ethyl)-2-methoxybenzamide
- Metoclopramide
Uniqueness: Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro-substituted pyridinyl group differentiates it from other benzamide derivatives, potentially leading to unique interactions with molecular targets .
特性
CAS番号 |
36845-14-4 |
|---|---|
分子式 |
C12H10ClN3O |
分子量 |
247.68 g/mol |
IUPAC名 |
4-amino-N-(5-chloropyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H10ClN3O/c13-9-3-6-11(15-7-9)16-12(17)8-1-4-10(14)5-2-8/h1-7H,14H2,(H,15,16,17) |
InChIキー |
BSJGXTNBRNVOQK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


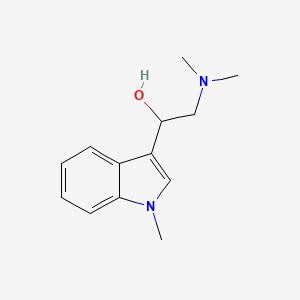
![Methyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11996143.png)
![6-Amino-1-(3-chlorophenyl)-4-(4-isopropylphenyl)-3-methyl-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11996148.png)
![5-Ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996165.png)

![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11996192.png)

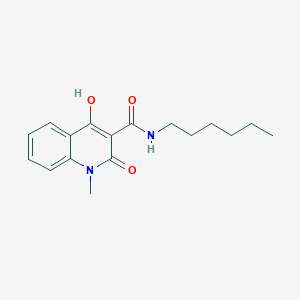
![N-[(E)-(2-chlorophenyl)methylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B11996206.png)
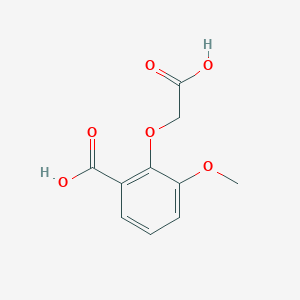
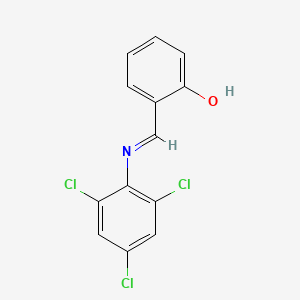
![3-methyl-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}butanamide](/img/structure/B11996213.png)
![2-((E)-{[4-(diethylamino)phenyl]imino}methyl)-4-nitrophenol](/img/structure/B11996222.png)
